molecular formula C16H18ClNO3 B5792214 methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate

methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate

Cat. No. B5792214
M. Wt: 307.77 g/mol
InChI Key: ROZAKRLFXZTOEP-QPJJXVBHSA-N
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Description

Methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate, also known as MPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.

Mechanism of Action

Methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate can reduce inflammation and pain in various animal models.
Biochemical and physiological effects:
In addition to its anti-inflammatory and analgesic effects, methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as to affect the activity of ion channels and receptors in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high potency and selectivity for COX-2 inhibition. However, it is important to note that methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate can also inhibit other enzymes, such as COX-1, at higher concentrations. Additionally, the synthesis of methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate can be challenging and time-consuming, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate, which could have improved selectivity and potency for COX-2 inhibition. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate, as well as its potential use in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of 4-chloroacetophenone with piperidine in the presence of sodium hydroxide, followed by the addition of methyl chloroformate. The resulting product is then purified using column chromatography to yield the final compound.

Scientific Research Applications

Methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

methyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-4-12-2-5-14(17)6-3-12/h2-7,13H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAKRLFXZTOEP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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